

Application Notes and Protocols: (3S,4S)-Tofacitinib in Organoid Cultures

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Compound of Interest

Compound Name: (3S,4S)-Tofacitinib

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(3S,4S)-Tofacitinib, a potent pan-Janus kinase (JAK) inhibitor, is a small molecule that is demonstrating significant utility in the study of inflammatory diseases using organoid models. These three-dimensional, self-organizing structures derived from stem cells recapitulate key aspects of in vivo organ structure and function, providing a powerful platform for disease modeling and drug screening. This document provides detailed application notes and protocols for the experimental use of **(3S,4S)-Tofacitinib** in organoid cultures, with a focus on intestinal organoids for modeling inflammatory bowel disease (IBD).

Introduction

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2, thereby interfering with the JAK-STAT signaling pathway.^{[1][2][3]} This pathway is a critical downstream signaling cascade for numerous pro-inflammatory cytokines implicated in autoimmune diseases such as ulcerative colitis (UC).^{[3][4]} Patient-derived intestinal organoids have emerged as a valuable ex vivo model to investigate the efficacy of Tofacitinib and to predict individual patient responsiveness to the drug.^{[4][5][6][7]} Studies have shown that the sensitivity of a patient's organoids to Tofacitinib-mediated rescue from cytokine-induced cell death correlates with clinical outcomes.^{[4][8]} A key mechanism of differential sensitivity in organoids has been linked to the expression of the multidrug and toxin extrusion protein 1 (MATE1), a cationic transporter that facilitates Tofacitinib uptake.^{[6][7][8]}

Data Presentation

The following tables summarize quantitative data from studies applying Tofacitinib to organoid cultures.

Table 1: Tofacitinib and Cytokine Concentrations for In Vitro Modeling of Inflammation in Intestinal Organoids

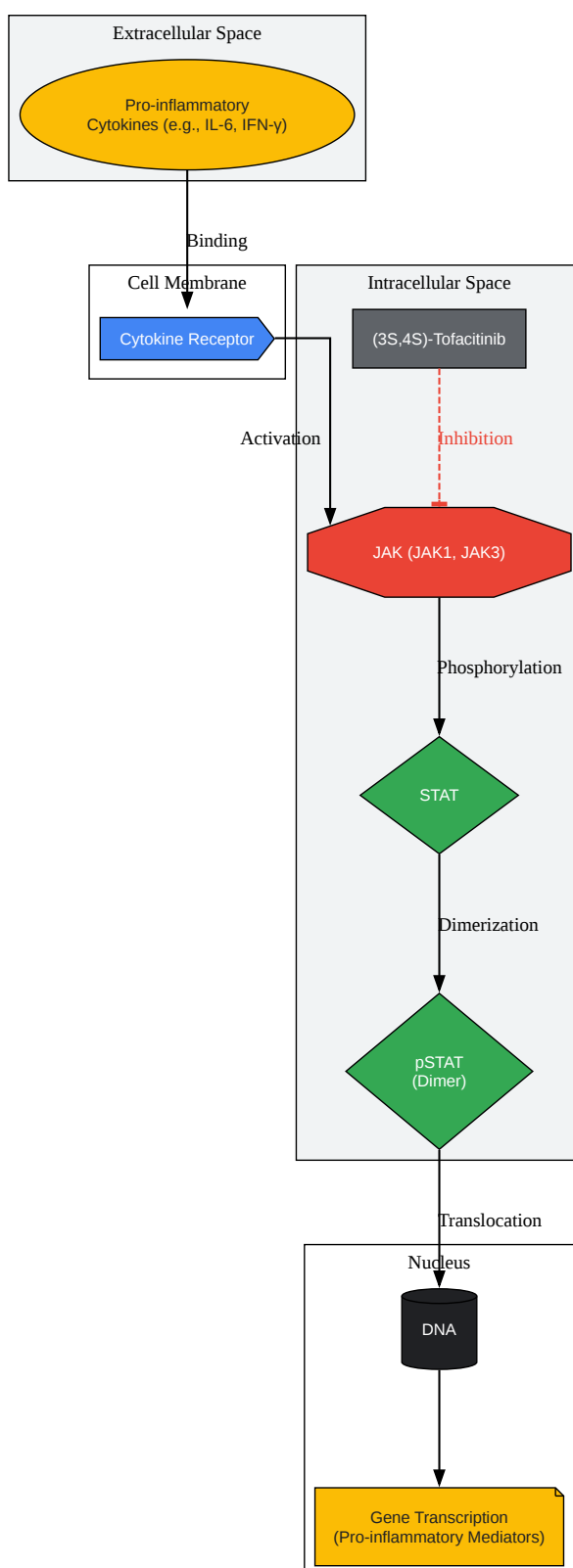
| Compound | Concentration | Purpose | Reference |
|---------------------------------------|---------------|--|-----------|
| (3S,4S)-Tofacitinib | 1 μ M | To assess heterogeneous viability and sensitivity in UC patient-derived organoids. | [4] |
| (3S,4S)-Tofacitinib | 10 μ M | To significantly rescue decreased viability of organoids under cytokine stimulation. | [4] |
| Human TNF- α (hTNF- α) | 20 ng/ml | To induce an inflammatory state in cultured organoids. | [4][8] |
| Human IFN- β (hIFN- β) | 1,000 IU/ml | Used in combination with hTNF- α to stimulate an inflammatory response. | [4][8] |
| Human IFN- γ (hIFN- γ) | 20 ng/ml | Used in combination with hTNF- α to stimulate an alternative inflammatory response. | [4][8] |
| Y-27632 | 10 μ M | ROCK inhibitor supplemented in the initial days of organoid culture to prevent anoikis. | [4][8] |

Table 2: Experimental Parameters for Tofacitinib Treatment of Intestinal Organoids

| Parameter | Description | Reference |
|------------------------|--|-----------|
| Cell Source | Endoscopic mucosal pinch biopsies from healthy donors and UC patients. | [4] |
| Culture Method | 3D culture in Matrigel® domes in 96-well plates. | [4][9] |
| Initial Culture Period | 2 days in differentiation media supplemented with Y-27632. | [4] |
| Treatment Duration | 5 days of stimulation with cytokines in the presence or absence of Tofacitinib. | [4] |
| Viability Assessment | Daily quantification of the number of intact organoids. | [4] |
| Endpoint Analysis | Correlation of organoid viability with patient's clinical response (Total Mayo Score).[4] Inhibition of STAT1 phosphorylation assessed by Western blot. | [8] |

Signaling Pathway

The primary mechanism of action of Tofacitinib is the inhibition of the JAK-STAT signaling pathway. The following diagram illustrates this pathway and the point of intervention by Tofacitinib.



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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Intestinal Organoids

This protocol is adapted from methodologies used in studies predicting Tofacitinib responsiveness.^[4]

- Isolation of Intestinal Crypts:
 - Obtain colonic mucosal pinch biopsies from patients.
 - Wash the biopsies multiple times with cold PBS.
 - Mechanically dissociate the tissue into smaller fragments.
 - Isolate intestinal crypts using a chelation-based method (e.g., EDTA).
- Organoid Seeding:
 - Resuspend the isolated crypts in Matrigel®.
 - Plate 50 µL domes of the Matrigel®-crypt suspension into a 24-well plate.
 - Allow the Matrigel® to polymerize at 37°C for 15-30 minutes.
 - Overlay each dome with complete organoid growth medium.
- Organoid Culture and Maintenance:
 - Culture the organoids at 37°C and 5% CO₂.
 - Change the medium every 2-3 days.
 - Passage the organoids every 7-10 days by mechanically disrupting the organoids and Matrigel® and reseed.

Protocol 2: Tofacitinib Treatment and Viability Assay in a Co-culture Model of Inflammation

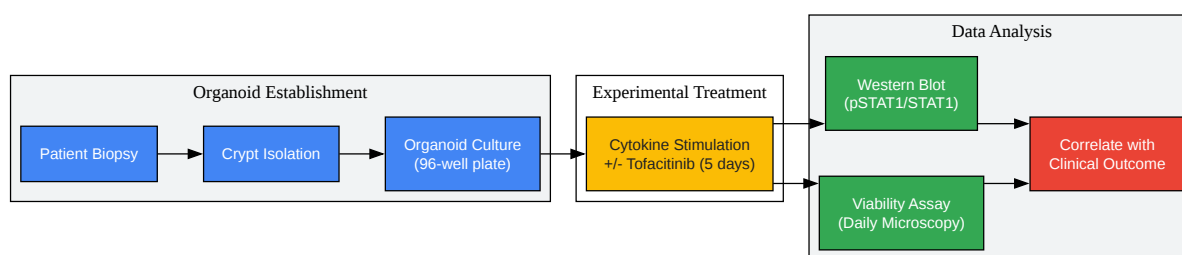
This protocol outlines the treatment of established intestinal organoids to assess the efficacy of Tofacitinib in an inflammatory context.^{[4][8]}

- Organoid Preparation for Assay:
 - Mechanically disrupt established organoids and passage them into a 96-well plate with 10 μ L Matrigel® domes per well.
 - Culture for 2 days in differentiation media supplemented with 10 μ M Y-27632.
- Inflammatory Stimulation and Tofacitinib Treatment:
 - After the initial 2-day culture, wash the organoids to remove Y-27632.
 - Prepare treatment media containing:
 - Control (vehicle, e.g., DMSO)
 - Cytokine cocktail (e.g., 20 ng/ml hTNF- α and 1,000 IU/ml hIFN- β , or 20 ng/ml hTNF- α and 20 ng/ml hIFN- γ)
 - Cytokine cocktail + 1 μ M Tofacitinib
 - Cytokine cocktail + 10 μ M Tofacitinib
 - Replace the culture medium with the prepared treatment media.
 - Incubate for 5 days, with a media change every 2-3 days.
- Viability Assessment:
 - Quantify the number of intact, viable organoids daily using brightfield microscopy. Opaque organoids with condensed structures or those that have detached are considered non-viable.

- Calculate the percentage of viable organoids relative to the initial number seeded.
- Endpoint Analysis (Optional):
 - At the end of the treatment period, harvest the organoids for further analysis.
 - For protein analysis, lyse the organoids and perform Western blotting for key signaling proteins like phosphorylated STAT1 (pSTAT1) and total STAT1 to confirm target engagement by Tofacitinib.[8]

Experimental Workflow

The following diagram illustrates the overall workflow for assessing Tofacitinib response in patient-derived organoids.



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Caption: Workflow for Tofacitinib response prediction.

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